molecular formula C10H14O B1683141 Thymol CAS No. 89-83-8

Thymol

Cat. No. B1683141
Key on ui cas rn: 89-83-8
M. Wt: 150.22 g/mol
InChI Key: MGSRCZKZVOBKFT-UHFFFAOYSA-N
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Patent
US04134919

Procedure details

Citronellol (156 g; 1 mole) and 7.8 g of a copper-chromium oxide catalyst (CuO:Cr2O3 = 50:50 by weight; mainly as CuCr2O4 ; less than 200 mesh, a product of Nikki Chemical Co., Ltd.) were charged into a pressure reactor, and reacted at 230° C under a hydrogen pressure of 2 kg/cm2.G. In about 4 hours, the evolution of hydrogen ended. The amount of hydrogen evolved was 24 liters. The catalyst was separated from the reaction product by filtration, and the residue was distilled under reduced pressure to afford 140 g of a fraction having a boiling point of 82° to 90° C/12 mmHg. This fraction was a mixture of menthone and iso-menthone in a ratio of 6:4 by weight. The theoretical yield was 90%. Also, 7.7 g of thymol boiling at 108° to 110° C/12 mmHg was obtained.
Quantity
156 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCr2O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
iso-menthone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper-chromium oxide
Quantity
7.8 g
Type
catalyst
Reaction Step Six
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6][CH:7]([CH2:9][CH2:10][OH:11])[CH3:8])[CH3:3].[H][H].C[C@H]1CC(=O)[C@H](C(C)C)CC1.CC1CC(=O)C(C(C)C)CC1>[O-2].[Cr+3].[Cu+2]>[CH:9]1[C:10]([OH:11])=[C:4]([CH:2]([CH3:3])[CH3:1])[CH:5]=[CH:6][C:7]=1[CH3:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
CC(C)=CCCC(C)CCO
Step Two
Name
CuCr2O4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H](C(=O)C1)C(C)C
Name
iso-menthone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(C(=O)C1)C(C)C
Step Six
Name
copper-chromium oxide
Quantity
7.8 g
Type
catalyst
Smiles
[O-2].[Cr+3].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
) were charged into a pressure reactor
CUSTOM
Type
CUSTOM
Details
reacted at 230° C under a hydrogen pressure of 2 kg/cm2
CUSTOM
Type
CUSTOM
Details
The catalyst was separated from the reaction product by filtration
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 140 g of a fraction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=C(C)C=CC(C(C)C)=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 5.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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